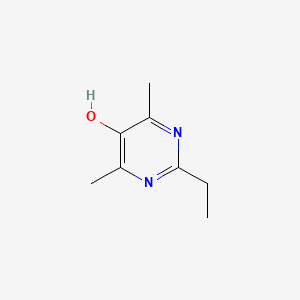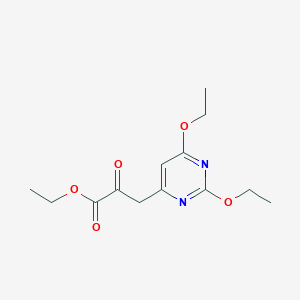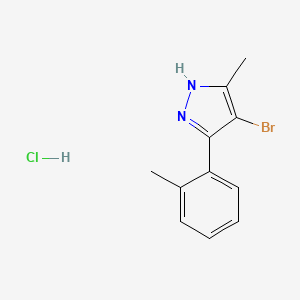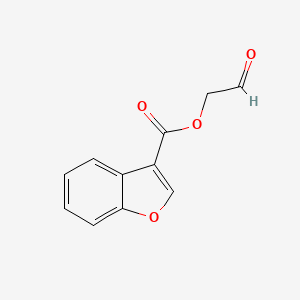![molecular formula C12H10N4O5S B12923630 (1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate CAS No. 10505-22-3](/img/structure/B12923630.png)
(1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5,7-dioxo-4,5-dihydro-1H-pyrazolo[4,3-d]pyrimidin-6(7H)-yl benzenesulfonate is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
The synthesis of 1-Methyl-5,7-dioxo-4,5-dihydro-1H-pyrazolo[4,3-d]pyrimidin-6(7H)-yl benzenesulfonate typically involves the following steps:
Formation of the Pyrazolopyrimidine Core: The core structure can be synthesized by the condensation of a pyrazole derivative with a suitable pyrimidine precursor. For example, 1-methyl-3-amino-4,5-dihydro-1H-pyrazole can be reacted with a pyrimidine-5,7-dione derivative under acidic conditions to form the pyrazolopyrimidine core.
Sulfonation: The resulting pyrazolopyrimidine core is then subjected to sulfonation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the benzenesulfonate group at the desired position on the pyrazolopyrimidine ring.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Methyl-5,7-dioxo-4,5-dihydro-1H-pyrazolo[4,3-d]pyrimidin-6(7H)-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The benzenesulfonate group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines or thiols can lead to the formation of new derivatives with different properties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-5,7-dioxo-4,5-dihydro-1H-pyrazolo[4,3-d]pyrimidin-6(7H)-yl benzenesulfonate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Biological Studies: Researchers use this compound to investigate its effects on cellular processes and pathways. It can serve as a tool compound to study enzyme inhibition or receptor binding.
Chemical Biology: The compound can be used in chemical biology to probe the function of specific proteins or to develop chemical probes for studying biological systems.
Industrial Applications: In industry, this compound may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5,7-dioxo-4,5-dihydro-1H-pyrazolo[4,3-d]pyrimidin-6(7H)-yl benzenesulfonate involves its interaction with specific molecular targets within cells. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
1-Methyl-5,7-dioxo-4,5-dihydro-1H-pyrazolo[4,3-d]pyrimidin-6(7H)-yl benzenesulfonate can be compared with other similar compounds, such as:
1-Methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one: This compound shares a similar core structure but lacks the benzenesulfonate group. It may have different biological activities and chemical reactivity.
1H-Pyrazolo[3,4-b]quinolines: These compounds have a different ring fusion pattern but share some structural similarities. They are studied for their potential as fluorescent sensors and biologically active compounds.
2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid: Although structurally different, this compound also contains a heterocyclic core and is used in various chemical and biological applications.
The uniqueness of 1-Methyl-5,7-dioxo-4,5-dihydro-1H-pyrazolo[4,3-d]pyrimidin-6(7H)-yl benzenesulfonate lies in its specific substitution pattern and the presence of the benzenesulfonate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
10505-22-3 |
|---|---|
Molecular Formula |
C12H10N4O5S |
Molecular Weight |
322.30 g/mol |
IUPAC Name |
(1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate |
InChI |
InChI=1S/C12H10N4O5S/c1-15-10-9(7-13-15)14-12(18)16(11(10)17)21-22(19,20)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,18) |
InChI Key |
BMWBUYIPZROCPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)NC(=O)N(C2=O)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Butyl-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12923553.png)

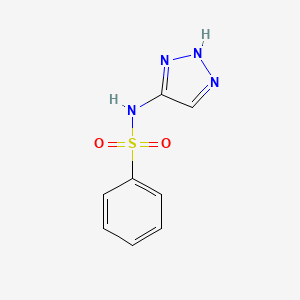

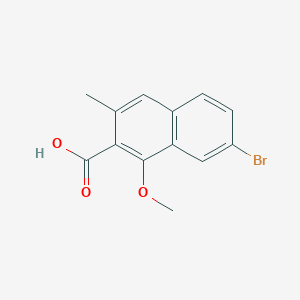
![5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12923586.png)

